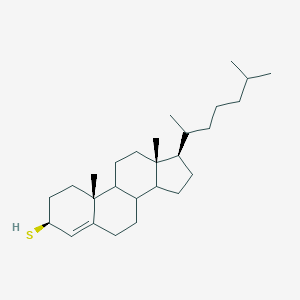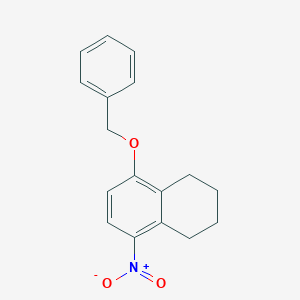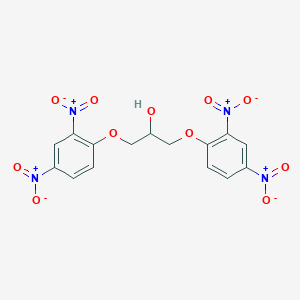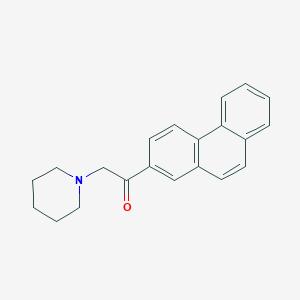![molecular formula C19H12F3N5S2 B289931 6-(3,5-dimethylpyrazol-1-yl)-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B289931.png)
6-(3,5-dimethylpyrazol-1-yl)-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a complex organic compound that features a unique combination of pyrazole, thienyl, and pyrimidine rings
准备方法
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves multiple steps, including the formation of the pyrazole ring, the introduction of the thienyl group, and the construction of the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include strong acids, bases, oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
科学研究应用
4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. It is also studied for its unique chemical properties and reactivity.
Biology: The compound is investigated for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and technologies, including its use in the production of advanced polymers and electronic devices.
作用机制
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves its interactions with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with biological systems.
相似化合物的比较
4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine can be compared with other similar compounds, such as:
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenylamine hydrochloride
- 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
- 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine lies in its combination of pyrazole, thienyl, and pyrimidine rings, which confer distinct chemical and biological properties.
属性
分子式 |
C19H12F3N5S2 |
|---|---|
分子量 |
431.5 g/mol |
IUPAC 名称 |
6-(3,5-dimethylpyrazol-1-yl)-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C19H12F3N5S2/c1-9-6-10(2)27(26-9)17-16-15(23-8-24-17)14-11(19(20,21)22)7-12(25-18(14)29-16)13-4-3-5-28-13/h3-8H,1-2H3 |
InChI 键 |
GLQWTNALEWPWKM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NC=NC3=C2SC4=C3C(=CC(=N4)C5=CC=CS5)C(F)(F)F)C |
规范 SMILES |
CC1=CC(=NN1C2=NC=NC3=C2SC4=C3C(=CC(=N4)C5=CC=CS5)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289849.png)

![7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289852.png)
![8-methoxy-12a-methyl-2,3,4,4a,5,11,12,12a-octahydro-1H-naphtho[1,2-c]thiochromen-1-one](/img/structure/B289853.png)


![5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate](/img/structure/B289859.png)



![1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one](/img/structure/B289866.png)
![8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate](/img/structure/B289867.png)

![7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289872.png)
